molecular formula C24H23NO3 B3932412 N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide

N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide

Cat. No.: B3932412
M. Wt: 373.4 g/mol
InChI Key: POPJITKTVCXPTE-UHFFFAOYSA-N
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Description

“N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide” is a synthetic organic compound that features a furan ring substituted with a carboxamide group and a hydroxy-alkynyl side chain. The presence of the diphenylethyl group adds to its structural complexity and potential for diverse chemical reactivity. This compound may have applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-24(2,27)16-15-20-13-14-22(28-20)23(26)25-17-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,21,27H,17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPJITKTVCXPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(O1)C(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Carboxamide Group: This can be achieved by reacting the furan derivative with an appropriate amine under amide formation conditions.

    Addition of the Hydroxy-Alkynyl Side Chain: This step might involve Sonogashira coupling to introduce the alkynyl group, followed by hydroxylation.

    Attachment of the Diphenylethyl Group: This could be done through Friedel-Crafts alkylation or other suitable alkylation methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions involving Lewis acids like AlCl3 (Aluminium chloride) for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its structural features.

Medicine

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the hydroxy-alkynyl side chain and the diphenylethyl group could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide: can be compared with other furan derivatives, carboxamides, and compounds with hydroxy-alkynyl groups.

Uniqueness

  • The combination of the furan ring, carboxamide group, hydroxy-alkynyl side chain, and diphenylethyl group makes this compound unique in terms of its chemical reactivity and potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide

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